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Introduction
Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral drug candidate

with a novel mechanism of action for the treatment of infections caused by Herpes Simplex

Virus (HSV) types 1 and 2.[1][2][3] Developed by AiCuris Anti-infective Cures AG, it represents

a significant advancement in antiviral therapy, particularly for patient populations with

compromised immune systems or those with infections resistant to current standard-of-care

treatments like acyclovir.[1][3] This technical guide provides an in-depth overview of the

discovery, synthesis, mechanism of action, and preclinical and clinical development of

Pritelivir.

Discovery and Development
The discovery of Pritelivir was the result of a systematic high-throughput screening of

approximately 420,000 compounds from a chemical library to identify novel anti-HSV agents.[4]

This process led to the identification of a lead compound from the thiazolylamides chemical

class, which was then optimized through iterative cycles of medicinal chemistry to improve

potency, solubility, and pharmacokinetic properties, ultimately leading to the selection of

Pritelivir as a clinical candidate.[4][5] Pritelivir has been granted Fast Track designation in

2017 and Breakthrough Therapy designation in 2020 by the US Food and Drug Administration

(FDA).[1]
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Synthesis of Pritelivir
The synthesis of Pritelivir is based on established methods in medicinal chemistry.[4][5] A

retrosynthetic analysis suggests that the molecule can be constructed from two key fragments:

a thiazolyl sulfonamide and a diaryl acetic acid.[4][5] An optimized and more environmentally

friendly synthesis route has been developed for potential commercial production.[4][5]

General Synthetic Scheme:
The synthesis involves the following key steps[6]:

Synthesis of the Thiazolyl Sulfonamide Moiety: This typically begins with the reaction of

chloroacetone and potassium thiocyanate to form an intermediate that is then cyclized to

create the thiazole ring.[4][6] Subsequent chlorosulfonylation and amination reactions yield

the desired sulfonamide.[6]

Synthesis of the Diaryl Acetic Acid Moiety: Palladium-catalyzed coupling reactions are

employed to construct the diaryl acetic acid component.

Amide Coupling: The final step involves the coupling of the thiazolyl sulfonamide and the

diaryl acetic acid derivatives under standard amide bond formation conditions to yield

Pritelivir.

Mechanism of Action
Pritelivir exhibits a novel mechanism of action that distinguishes it from traditional nucleoside

analogue antivirals like acyclovir.[2][3] It directly inhibits the viral helicase-primase complex,

which is essential for the replication of viral DNA.[1][2] This complex, composed of the UL5,

UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and

synthesizing RNA primers for DNA replication.[1][4] By binding to this complex, Pritelivir
effectively stalls the viral replication machinery, preventing the synthesis of new viral genomes.

[2][4] This mode of action does not require activation by viral enzymes, a key difference from

nucleoside analogues, which makes Pritelivir active against acyclovir-resistant strains of HSV.

[3]
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Caption: Mechanism of Pritelivir Inhibition of HSV Replication.

Antiviral Activity and Efficacy
Pritelivir has demonstrated potent in vitro and in vivo activity against both HSV-1 and HSV-2,

including strains that are resistant to nucleoside analogues.[7]

Preclinical Efficacy
Parameter HSV-1 HSV-2 Reference

In vivo ED50 (mg/kg) 0.5 0.5 [4][5]

Acyclovir ED50

(mg/kg)
22 16 [4][5]

Valacyclovir ED50

(mg/kg)
17 14 [4][5]

In a murine model of HSV-1 infection, oral administration of Pritelivir at 10 mg/kg once daily for

four days completely suppressed signs of infection.[8][9]

Clinical Efficacy
A pivotal Phase 3 trial (PRIOH-1) evaluated the efficacy and safety of Pritelivir in
immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[10][11]
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[12][13] The trial met its primary endpoint, demonstrating statistically superior lesion healing

compared to standard of care.[10][11][12]

Clinical Trial
Patient

Population
Dosage

Primary

Endpoint
Outcome Reference

PRIOH-1

(Phase 3)

Immunocomp

romised

patients with

acyclovir-

resistant

mucocutaneo

us HSV

infections

400 mg

loading dose

on day 1,

followed by

100 mg once

daily until

lesions

healed

Superiority in

lesion healing

within 28

days

Met primary

endpoint

(p=0.0047);

increased

efficacy at 42

days

(p<0.0001)

[10][11][12]

Pharmacokinetics
Pharmacokinetic studies in healthy subjects have shown that Pritelivir has a favorable profile

for once-daily oral dosing.

Pharmacokinetic

Parameter
Value Conditions Reference

Half-life (t1/2) 52 - 83 hours
Single and multiple

ascending doses
[7][14]

Time to Steady State 8 - 13 days
Multiple once-daily

doses
[7][14]

Absolute

Bioavailability
72% Fasted conditions [14]

Effect of Food (fatty

meal)

Tmax delayed by 1.5

hours; Cmax and AUC

increased by 33% and

16% respectively

Following a fatty diet [14]

Resistance Profile
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Resistance to Pritelivir has been studied, and mutations conferring resistance have been

identified in the viral genes encoding the helicase (UL5) and primase (UL52) components of

the helicase-primase complex.[4][15] Importantly, these mutations do not confer cross-

resistance to nucleoside analogues.[2] Studies have shown that the emergence of resistance in

vivo appears to be low.[4][15][16] Combination therapy of Pritelivir with acyclovir or foscarnet

has been shown to suppress the evolution of drug resistance in vitro.[17]

Experimental Protocols
High-Throughput Screening for Anti-HSV Activity
The initial discovery of the chemical class of Pritelivir involved a high-throughput screening

assay. While the specific proprietary details are not public, a general methodology can be

outlined:

Cell Culture: Human foreskin fibroblast (HFF) cells or a similar susceptible cell line are

cultured in 384-well microtiter plates.

Viral Infection: Cells are infected with a laboratory strain of HSV-1 at a low multiplicity of

infection.

Compound Addition: Compounds from a chemical library are added to the wells at a fixed

concentration.

Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral

replication and subsequent cytopathic effect (CPE) in untreated control wells (typically 5-6

days).[4]

Viability Assay: Cell viability is assessed using a fluorescent dye such as fluorescein

diacetate.[4] Live cells with active esterases cleave the dye, producing a fluorescent signal.

Data Analysis: A significant increase in fluorescence in compound-treated wells compared to

virus-only control wells indicates antiviral activity.
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Caption: Workflow for High-Throughput Screening of Anti-HSV Compounds.
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Murine Lethal Challenge Model for In Vivo Efficacy
The in vivo efficacy of Pritelivir was evaluated in a murine lethal challenge model, a standard

preclinical model for assessing antiviral potency.

Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

Viral Inoculation: Mice are infected intraperitoneally or via other relevant routes with a lethal

dose of HSV-1 or HSV-2.

Treatment: Pritelivir, vehicle control, and comparator drugs (e.g., acyclovir, valacyclovir) are

administered orally, typically starting 24-72 hours post-infection, for a defined period (e.g., 7

days).[4][18]

Monitoring: Animals are monitored daily for signs of illness and mortality for a period of at

least 21 days.[4]

Endpoint: The primary endpoint is survival. The 50% effective dose (ED50), the dose at

which 50% of the infected and treated animals survive, is calculated.[5]

Conclusion
Pritelivir is a promising novel antiviral agent with a distinct mechanism of action that offers a

significant therapeutic advantage, particularly for the treatment of acyclovir-resistant HSV

infections in immunocompromised individuals. Its potent antiviral activity, favorable

pharmacokinetic profile, and demonstrated clinical efficacy in a Phase 3 trial underscore its

potential to become a valuable addition to the armamentarium against HSV. Further clinical

development and regulatory review will be crucial in making this innovative therapy available to

patients in need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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